molecular formula C23H17N3O3 B2879758 6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one CAS No. 861209-38-3

6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2879758
CAS No.: 861209-38-3
M. Wt: 383.407
InChI Key: VMXDRCBSIPSXRO-UHFFFAOYSA-N
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Description

The compound 6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one (IUPAC name) is a heterocyclic derivative integrating a benzoxazinone core fused with a phthalazinone moiety. Its structure features:

  • A 1,4-benzoxazin-3(4H)-one scaffold, a bicyclic system with oxygen and nitrogen atoms at positions 1 and 2.
  • A 3-(3-methylphenyl)-4-oxophthalazin-1-yl substituent at position 6 of the benzoxazinone ring.

This compound is synthesized via nucleophilic substitution or Suzuki-Miyaura coupling reactions, as evidenced by similar protocols for benzoxazinone derivatives (e.g., reaction of brominated intermediates with arylboronic acids) . Its molecular formula is C₂₄H₁₇N₃O₃, with a molecular weight of 395.41 g/mol.

Key structural attributes include:

  • Planar phthalazinone moiety: Enhances π-π stacking interactions in biological targets.
  • Keto group at position 3: Critical for hydrogen bonding with enzymes or receptors.

Properties

IUPAC Name

6-[3-(3-methylphenyl)-4-oxophthalazin-1-yl]-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-14-5-4-6-16(11-14)26-23(28)18-8-3-2-7-17(18)22(25-26)15-9-10-20-19(12-15)24-21(27)13-29-20/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXDRCBSIPSXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC5=C(C=C4)OCC(=O)N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one (CAS 861209-38-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines phthalazine and benzoxazinone moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H17N3O3C_{23}H_{17}N_{3}O_{3}, indicating a relatively large and complex structure. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research has indicated that compounds containing benzoxazinone and phthalazine derivatives exhibit significant anticancer activity. For instance, studies have shown that benzoxazinone derivatives can inhibit specific protein kinases associated with cancer progression, such as ABL and KDR . The synthesis of related compounds has demonstrated their ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents against malignancies.

Antimicrobial Activity

Benzoxazinones have been recognized for their antimicrobial properties. The structural features of this compound suggest that it may also possess similar activities. Studies on related compounds have shown effectiveness against various bacterial strains and fungi, which could be attributed to the disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties exhibited by benzoxazinone derivatives. The presence of specific substituents in the structure can enhance the inhibition of inflammatory mediators, potentially making this compound useful in treating inflammatory diseases .

Study 1: Synthesis and Characterization

A recent study focused on the synthesis of various benzoxazinone derivatives, including this compound. The compounds were characterized using techniques such as IR spectroscopy and NMR analysis. Biological activity tests revealed promising results against specific cancer cell lines .

Study 2: Antimicrobial Testing

In another investigation, a series of synthesized benzoxazinones were tested for antimicrobial efficacy. The results indicated that certain derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria. This suggests that this compound could be further explored for its antimicrobial potential .

Comparative Analysis of Biological Activities

Activity Type Related Compounds Efficacy
AnticancerBenzoxazinone derivativesInhibition of ABL and KDR kinases
AntimicrobialBenzoxazinones with varied substituentsEffective against multiple pathogens
Anti-inflammatoryBenzoxazinones with specific structural featuresReduction in inflammatory markers

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogues:

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Biological Activities / Applications References
6-[3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-1,4-benzoxazin-3-one 3-Methylphenyl at phthalazinyl; benzoxazinone core 395.41 Anticancer (hypothetical, based on SAR)
6-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-4-methyl-1,4-benzoxazin-3-one Benzyl at phthalazinyl; methyl at benzoxazinone N4 397.43 Antibacterial (in vitro assays)
6-(4-Oxo-3,4-dihydrophthalazin-1-yl)-4-propyl-1,4-benzoxazin-3-one Propyl at benzoxazinone N4; unsubstituted phthalazinyl 337.37 Kinase inhibition (reported in patents)
6-Fluoro-1,4-benzoxazin-3-one Fluoro at benzoxazinone C6 181.16 Antifungal, herbicidal
6-Trifluoromethyl-1,4-benzoxazin-3-one CF₃ at benzoxazinone C6 231.17 Anti-inflammatory (cell-based studies)
4-(3-Oxo-3-(4-phenylacetylpiperazin-1-yl)propyl)-1,4-benzoxazin-3-one Piperazine-acetylpropyl side chain at benzoxazinone N4 438.48 Antibacterial (Gram-positive pathogens)

Structural and Functional Analysis

Phthalazinyl Modifications
  • 3-Methylphenyl vs. Benzyl (Target vs. ) : The benzyl group in increases lipophilicity (ClogP ~3.5 vs. ~3.2 for the target compound), enhancing penetration into bacterial membranes. However, the 3-methylphenyl group in the target compound may improve selectivity for human kinases due to reduced steric hindrance.
  • Propyl Substitution () : The N4-propyl group in lowers solubility (aqueous solubility <0.1 mg/mL) but improves metabolic stability in hepatic microsome assays (t₁/₂ >60 mins).
Benzoxazinone Core Modifications
  • Fluoro/Trifluoromethyl at C6 (): Electron-withdrawing groups (e.g., F, CF₃) enhance electrophilicity of the keto group, improving interactions with fungal CYP51 enzymes . The trifluoromethyl derivative in shows 10-fold higher potency in COX-2 inhibition assays (IC₅₀ = 0.8 µM) compared to the parent benzoxazinone.
  • Side Chain Extensions () : Piperazine-acetylpropyl derivatives exhibit broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus), attributed to interference with cell wall synthesis pathways.

Anticancer Potential

Antibacterial Activity

The piperazine-acetylpropyl analogue () reduces biofilm formation in P. aeruginosa by 70% at 10 µg/mL, outperforming ciprofloxacin in chronic infection models.

Limitations

  • Solubility Issues : Most derivatives (including the target compound) exhibit poor aqueous solubility (<1 mg/mL), necessitating formulation with cyclodextrins or liposomal carriers.
  • Metabolic Instability: The phthalazinone moiety undergoes rapid glucuronidation in human liver microsomes (t₁/₂ <15 mins), limiting oral bioavailability .

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